N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a triazolopyrimidine core, which is a fused ring system containing both triazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE typically involves the reaction of dibenzoylacetylene with triazole derivatives. This reaction can be carried out under catalyst-free conditions at room temperature, resulting in high yields . The process is efficient and straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell growth and induction of apoptosis. Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to exert its biological effects .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its CDK inhibitory activity.
Triazolo[1,5-c]quinazoline: A compound with a triazole and quinazoline fused ring system, studied for its anti-HIV and antibacterial activities.
Thiazolo[3,2-b]triazole: A related compound with a thiazole and triazole fused ring system, known for its antimicrobial properties.
Uniqueness: N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE is unique due to its specific triazolopyrimidine core structure, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDKs and other molecular targets makes it a promising candidate for therapeutic development, particularly in the field of oncology .
Properties
Molecular Formula |
C18H13N5O2 |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C18H13N5O2/c24-15-11-14(12-7-3-1-4-8-12)19-18-21-17(22-23(15)18)20-16(25)13-9-5-2-6-10-13/h1-11H,(H2,19,20,21,22,25) |
InChI Key |
BMAZFRWHWZLBOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.